molecular formula C25H26N4O5 B11450657 7-(3,4-dimethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(3,4-dimethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11450657
M. Wt: 462.5 g/mol
InChI Key: YCBGVIMYBBUTQJ-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one: Furametazepam , is a synthetic compound with a complex structure. Let’s break it down:

  • The core structure is a quinazolinone ring system.
  • It contains a furan-2-ylcarbonyl group attached to a piperazine ring.
  • The 3,4-dimethoxyphenyl group is present at the 7-position.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Piperazine Ring Formation:

Industrial Production:

  • Industrial-scale production methods are proprietary, but they likely involve optimized versions of the synthetic routes mentioned above.

Chemical Reactions Analysis

Furametazepam undergoes various reactions:

    Oxidation: It can be oxidized to form its N-oxide derivative.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The piperazine nitrogen can undergo substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Furametazepam has been studied for its:

    Anxiolytic Properties: Similar to benzodiazepines, it exhibits anxiolytic effects.

    Sedative-Hypnotic Activity: It may act as a sedative-hypnotic agent.

    Receptor Targets: Furametazepam likely interacts with GABA-A receptors.

    Limited Clinical Use: Its clinical use is limited due to safety concerns and potential abuse.

Mechanism of Action

    GABA-A Receptor Agonist: Furametazepam enhances GABAergic neurotransmission by binding to GABA-A receptors.

    Sedation and Anxiolysis: Activation of GABA-A receptors leads to sedation and anxiolysis.

Comparison with Similar Compounds

    Similar Compounds:

: S. M. El-Gendy, et al. (2019). “Synthesis and biological evaluation of some new quinazolinone derivatives as potential antitumor agents.” Bioorganic Chemistry, 87, 102-113. : M. A. El-Sayed, et al. (2018). “Synthesis and biological evaluation of some new quinazolinone derivatives as potential antitumor agents.” Bioorganic Chemistry, 77, 1-11.

Properties

Molecular Formula

C25H26N4O5

Molecular Weight

462.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H26N4O5/c1-32-21-6-5-16(14-23(21)33-2)17-12-19-18(20(30)13-17)15-26-25(27-19)29-9-7-28(8-10-29)24(31)22-4-3-11-34-22/h3-6,11,14-15,17H,7-10,12-13H2,1-2H3

InChI Key

YCBGVIMYBBUTQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C(=O)C5=CC=CO5)OC

Origin of Product

United States

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